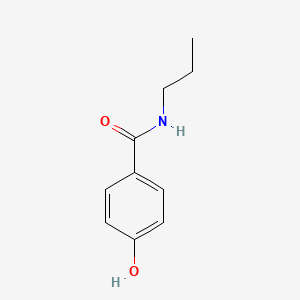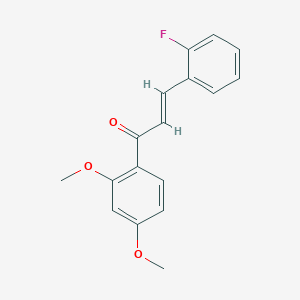![molecular formula C13H14N4O4 B2561211 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid CAS No. 2173996-99-9](/img/structure/B2561211.png)
4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features an azidomethyl group attached to a benzoyl morpholine structure, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the morpholine core. The azidomethyl group is introduced through a series of reactions involving azide sources and appropriate intermediates. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize efficiency and minimize waste. Large-scale reactors and continuous flow processes are often employed to achieve consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azidomethyl group is particularly useful in click chemistry reactions, which are widely employed in organic synthesis.
Biology: In biological research, 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid is utilized in the study of enzyme mechanisms and protein interactions. Its ability to form stable linkages with biomolecules makes it a valuable tool in bioconjugation studies.
Medicine: This compound has potential applications in drug development, particularly in the design of targeted therapies. Its reactivity with various functional groups allows for the creation of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique chemical properties enable the development of new products with enhanced performance characteristics.
Wirkmechanismus
The mechanism by which 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azidomethyl group can react with alkyne groups to form stable triazole rings, which are crucial in click chemistry reactions. This interaction is mediated by copper(I) catalysts, leading to the formation of 1,4-disubstituted triazoles.
Molecular Targets and Pathways: The compound targets various biomolecules, including enzymes and receptors, through its reactive azidomethyl group. The resulting triazole products can modulate biological pathways, leading to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
4-(Azidomethyl)benzoic acid: This compound shares the azidomethyl group but lacks the morpholine and carboxylic acid functionalities.
4-(Azidomethyl)benzaldehyde: Similar to the above, but with an aldehyde group instead of a carboxylic acid.
4,4'-bis(azidomethyl)diphenylmethane: Contains two azidomethyl groups on a biphenyl structure.
Uniqueness: 4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid is unique due to its combination of azidomethyl, morpholine, and carboxylic acid groups. This combination provides a versatile platform for chemical reactions and biological applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
4-[4-(azidomethyl)benzoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c14-16-15-7-9-1-3-10(4-2-9)12(18)17-5-6-21-11(8-17)13(19)20/h1-4,11H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVKZIQYDPLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2561128.png)
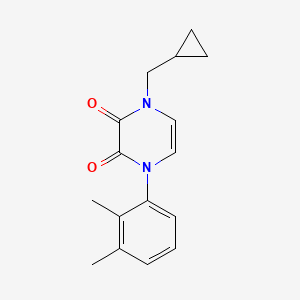

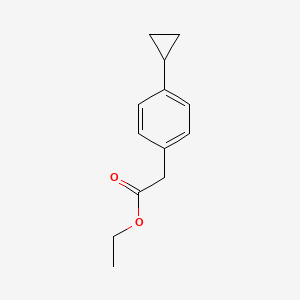
![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)
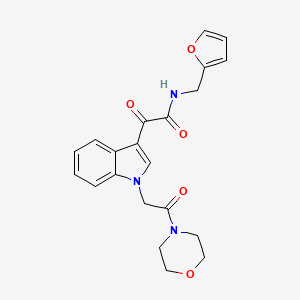
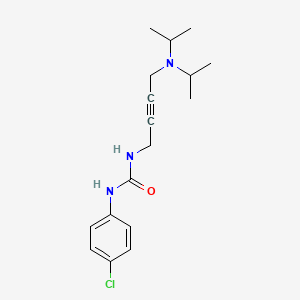
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2561141.png)
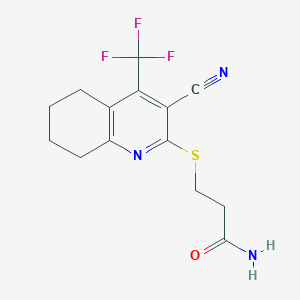
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2561146.png)
